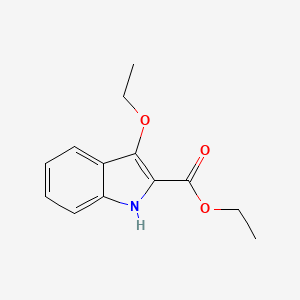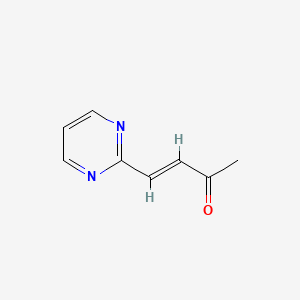
(E)-4-(Pyrimidin-2-yl)but-3-en-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-4-(Pyrimidin-2-yl)but-3-en-2-one is an organic compound characterized by the presence of a pyrimidine ring attached to a butenone moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(Pyrimidin-2-yl)but-3-en-2-one typically involves the condensation of pyrimidine-2-carbaldehyde with an appropriate enone precursor under basic or acidic conditions. Common reagents used in this synthesis include sodium hydroxide or hydrochloric acid, and the reaction is often carried out in solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The choice of reagents and solvents can be optimized to improve yield and purity, and the process may include steps such as recrystallization or chromatography for purification.
化学反応の分析
Types of Reactions
(E)-4-(Pyrimidin-2-yl)but-3-en-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine carboxylic acids.
Reduction: Reduction reactions can convert the enone moiety to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under mild conditions.
Major Products Formed
Oxidation: Pyrimidine carboxylic acids.
Reduction: Pyrimidine alcohols.
Substitution: Various substituted pyrimidine derivatives.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Used in the development of materials with specific properties, such as polymers or coatings.
作用機序
The mechanism by which (E)-4-(Pyrimidin-2-yl)but-3-en-2-one exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but may include inhibition of enzyme activity or interference with cellular signaling pathways.
類似化合物との比較
Similar Compounds
(E)-4-(Pyridin-2-yl)but-3-en-2-one: Similar structure but with a pyridine ring instead of a pyrimidine ring.
(E)-4-(Pyrimidin-4-yl)but-3-en-2-one: Similar structure but with the pyrimidine ring attached at a different position.
(E)-4-(Pyrimidin-5-yl)but-3-en-2-one: Another positional isomer with the pyrimidine ring attached at the 5-position.
Uniqueness
(E)-4-(Pyrimidin-2-yl)but-3-en-2-one is unique due to the specific positioning of the pyrimidine ring, which can influence its reactivity and interactions with other molecules. This unique structure can lead to distinct chemical and biological properties compared to its isomers and analogs.
特性
分子式 |
C8H8N2O |
|---|---|
分子量 |
148.16 g/mol |
IUPAC名 |
(E)-4-pyrimidin-2-ylbut-3-en-2-one |
InChI |
InChI=1S/C8H8N2O/c1-7(11)3-4-8-9-5-2-6-10-8/h2-6H,1H3/b4-3+ |
InChIキー |
YWNARZNJRREYPY-ONEGZZNKSA-N |
異性体SMILES |
CC(=O)/C=C/C1=NC=CC=N1 |
正規SMILES |
CC(=O)C=CC1=NC=CC=N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



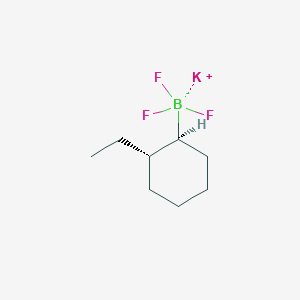

![Alanine, n-[(9h-fluoren-9-ylmethoxy)carbonyl]-3-iodo-, 1,1-dimethylethyl ester](/img/structure/B13117760.png)
![4,13-dioxapentacyclo[9.7.1.12,6.015,19.010,20]icosa-1,6,8,10(20),11(19),15,17-heptaene-3,5,12,14-tetrone](/img/structure/B13117765.png)
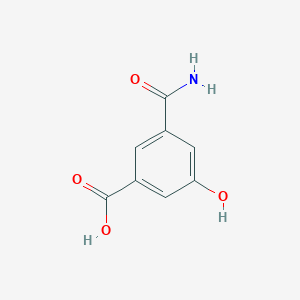
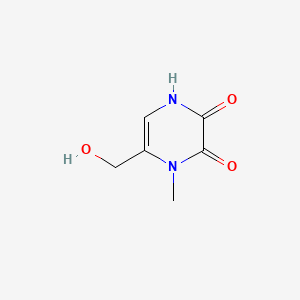
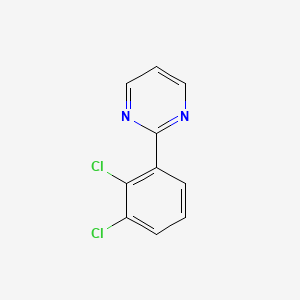
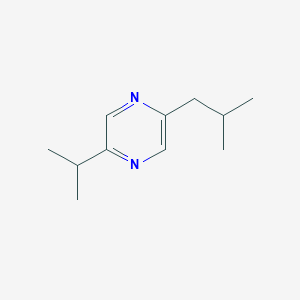

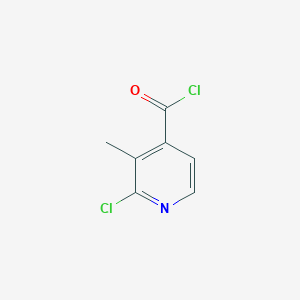
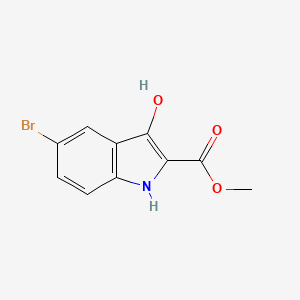
![2-(((S)-4-Amino-4-carboxybutyl)amino)-4-((S)-5-amino-5-carboxypentyl)-1H-imidazo[4,5-b]pyridin-4-ium](/img/structure/B13117832.png)
